3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
The compound 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine features a pyridazine core substituted at position 3 with a 4-methylphenyl group and at position 6 with a sulfanyl-linked methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted at position 3 with a 4-(trifluoromethyl)phenyl group. This structure combines aromatic, heterocyclic, and electron-withdrawing (trifluoromethyl) elements, which are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .
Properties
IUPAC Name |
5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c1-13-2-4-14(5-3-13)17-10-11-19(27-26-17)30-12-18-25-20(28-29-18)15-6-8-16(9-7-15)21(22,23)24/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHVDQZJUOKJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16F3N4S
- Molecular Weight : 374.38 g/mol
- CAS Number : 477857-06-0
The structural features of this compound include a pyridazine ring, a sulfanyl group, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
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Anticancer Activity :
- The oxadiazole scaffold is recognized for its anticancer properties. Recent studies have indicated that compounds containing the 1,3,4-oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines by targeting critical enzymes involved in cell proliferation and survival .
- Specific mechanisms include the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play vital roles in DNA synthesis and epigenetic regulation, respectively .
- Antimicrobial Properties :
Case Studies
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Key Observations:
Substituent Position Effects: The target compound’s para-substituted methyl and trifluoromethyl groups contrast with the meta-substituted methoxy and trifluoromethyl groups in its analog from . Para substitution often enhances steric accessibility for target binding, while methoxy groups increase electron density compared to methyl .
Heterocyclic Core Variations :
- Replacing the oxadiazole with a triazole () introduces additional hydrogen-bonding capacity but reduces the electron-deficient character of the ring, altering interactions with biological targets .
- Piperidine-containing oxadiazole derivatives () demonstrate how fused rings enhance structural complexity and modulate pharmacokinetic profiles (e.g., metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
